molecular formula C9H17N B1342603 10-Azabicyclo[4.3.1]decane CAS No. 282-57-5

10-Azabicyclo[4.3.1]decane

Cat. No.: B1342603
CAS No.: 282-57-5
M. Wt: 139.24 g/mol
InChI Key: QWDHUFQYOCRGFQ-UHFFFAOYSA-N
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Description

10-Azabicyclo[4.3.1]decane is a bicyclic organic compound that features a nitrogen atom within its ring structure. This compound is notable for its presence in various biologically active alkaloids and pharmaceuticals. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Azabicyclo[4.3.1]decane typically involves several key steps. One common method starts with tropone, which forms a complex with tricarbonyl iron (Fe(CO)3). The synthetic route includes:

    Nucleophilic amine addition: An amine is added to the tropone complex.

    Boc-protection: The resulting secondary amine is protected using a Boc (tert-butoxycarbonyl) group.

    Photochemical demetallation: The iron complex is removed through photochemical reactions.

    Intramolecular Heck reaction: This step forms the bicyclic ring system

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for larger-scale production. The use of bench-stable intermediates and common reagents makes this process feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

10-Azabicyclo[4.3.1]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrogen-containing ring.

    Substitution: Various substituents can be introduced into the ring system through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

10-Azabicyclo[4.3.1]decane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key scaffold in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 10-Azabicyclo[4.3.1]decane involves its interaction with various molecular targets. The nitrogen atom in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound can modulate enzyme activity and receptor binding, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azabicyclo[4.4.1]undecane
  • 8-Azabicyclo[5.3.0]decane
  • Azabicyclo[3.2.1]octane

Uniqueness

10-Azabicyclo[4.3.1]decane is unique due to its specific ring size and nitrogen placement, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of rigidity and flexibility, making it suitable for various applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

10-azabicyclo[4.3.1]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9-7-3-6-8(4-1)10-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDHUFQYOCRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Q & A

A: The research paper primarily focuses on the synthesis of these novel compounds as potential calystegine analogues. Calystegines are known to act as glycosidase inhibitors, particularly targeting enzymes like glucocerebrosidase. [] While the paper mentions preliminary evaluation of the new compounds as glucocerebrosidase inhibitors, it doesn't delve into the specifics of their interaction mechanism or downstream effects. Further research is needed to elucidate these aspects.

A: Calystegines have shown potential for various therapeutic applications, including treatments for lysosomal storage disorders and diabetes. [] Developing new analogues, like the synthesized 10-azabicyclo[4.3.1]decanes, is crucial for exploring structure-activity relationships (SAR). By modifying the core structure and introducing different functional groups, researchers aim to optimize the compounds' potency, selectivity, and pharmacological properties for specific therapeutic applications. This study explores a novel synthetic route for these analogues, potentially opening doors to diverse structures for further investigation.

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